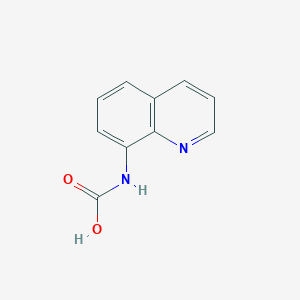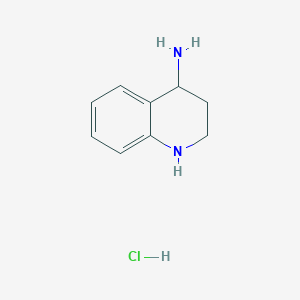![molecular formula C11H11N3 B11907191 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline CAS No. 823795-40-0](/img/structure/B11907191.png)
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of imidazoquinazolines, which are known for their diverse pharmacological properties, including antihypertensive and vasocontractile activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline typically involves the reaction of 2-chloro-4,5-dihydroimidazole with the corresponding 2-aminoacetophenones in dichloromethane at ambient temperature . This reaction yields the desired imidazoquinazoline derivatives, which can be further modified through various chemical reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reactant concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of nitrones to form spiro-isoxazolidines.
Alkylation and Acylation: The compound can be alkylated or acylated using reagents like dimethyl acetylene-dicarboxylate, acetyl chloride, benzoyl chloride, and mesyl chloride.
Common Reagents and Conditions
Dimethyl Acetylene-Dicarboxylate (DMAD): Used for cycloaddition reactions.
Acetyl Chloride, Benzoyl Chloride, Mesyl Chloride: Used for acylation reactions.
Major Products Formed
Spiro-Isoxazolidines: Formed from 1,3-dipolar cycloaddition reactions.
1-Substituted Derivatives: Formed from alkylation and acylation reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential antihypertensive agent due to its ability to lower blood pressure in experimental animals.
Mechanism of Action
The mechanism of action of 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with α-adrenergic and imidazoline receptors . These interactions can lead to vasodilation and a subsequent decrease in blood pressure. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Clonidine: An aryliminoimidazolidine with antihypertensive activity mediated by α-adrenergic receptors.
Moxonidine: Another aryliminoimidazolidine with similar receptor interactions.
2,3-Dihydroimidazo[1,2-a]benzimidazole: Known for its blood pressure-lowering effects.
Uniqueness
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is unique due to its specific structure, which allows for a diverse range of chemical modifications and interactions with biological targets. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for further research and development.
Properties
CAS No. |
823795-40-0 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methylidene-3,10-dihydro-2H-imidazo[2,1-b]quinazoline |
InChI |
InChI=1S/C11H11N3/c1-8-9-4-2-3-5-10(9)13-11-12-6-7-14(8)11/h2-5H,1,6-7H2,(H,12,13) |
InChI Key |
KKYZVSXOESTFCI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2NC3=NCCN13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11907216.png)
